Bicyclo[2.2.2]oct-5-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.2]oct-5-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-7H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVGEBBKXJLFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944854 | |
| Record name | Bicyclo[2.2.2]oct-5-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2220-40-8 | |
| Record name | Bicyclo(2.2.2)oct-5-en-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002220408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.2]oct-5-en-2-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.2]oct-5-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2220-40-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Bicyclo 2.2.2 Oct 5 En 2 One and Its Derivatives
Diels-Alder Cycloaddition Approaches to Bicyclo[2.2.2]oct-5-en-2-one Scaffolds
The Diels-Alder reaction, a [4+2] cycloaddition, stands as a primary and highly effective method for constructing the bicyclo[2.2.2]octane skeleton. smolecule.com This powerful reaction involves the combination of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring system.
Thermal Diels-Alder Reactions for this compound Synthesis
Traditional synthesis of this compound intermediates often involves the thermal reaction between a cyclohexadiene derivative and an electron-deficient dienophile. smolecule.com For instance, heating a substituted 1,3-cyclohexadiene (B119728) with dienophiles like maleic anhydride (B1165640) can produce the corresponding bicyclo[2.2.2]octene derivatives. researchgate.net In some cases, the isomerization of a non-conjugated diene to the required conjugated diene and the subsequent Diels-Alder reaction can be achieved in a single step by heating the reactants together. cdnsciencepub.com
Microwave irradiation has also been employed to facilitate these reactions, sometimes leading to improved yields and reduced reaction times. smolecule.com For example, the reaction of cyclohexanone (B45756) with cyclohex-2-enone in the presence of triflic acid under microwave heating can produce a tricyclic enone in a 57% yield. smolecule.com A domino retro-Diels-Alder/Diels-Alder reaction sequence has also been developed, where masked o-benzoquinones are generated by pyrolysis and then react with various dienophiles at high temperatures (220 °C) to afford bicyclo[2.2.2]octenone derivatives in good yields. rsc.org
| Diene | Dienophile | Conditions | Product | Yield |
| (Cyclohexa-1,5-dien-1-yloxy)trimethylsilane | α-Acetoxyacrylonitrile | 140–150 °C | Bicyclic α-acetoxycarbonitrile | 66% |
| 2,6-Dimethylbenzoquinone | (Z)-3-Methylene-4-vinylcyclopentan-1-one | Toluene, 0 °C | Diels-Alder adduct | 98% |
| 1-Methoxy-2-methyl-1,4-cyclohexadiene | Maleic anhydride | Heat | 1-Methoxy-endo-7-methylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride | - |
| (Cyclohexa-1,5-dien-1-yloxy)trimethylsilane | Acrylonitrile | 83 °C, 24h | 5-((Trimethylsilyl)oxy)bicyclo[2.2.2]oct-5-ene-2-carbonitrile | 84% |
| This table presents selected examples of thermal Diels-Alder reactions for the synthesis of this compound precursors. |
Regioselective and Stereoselective Diels-Alder Routes to this compound Derivatives
Achieving high levels of regioselectivity and stereoselectivity is crucial for the synthesis of complex, functionally substituted this compound derivatives. The inherent nature of the Diels-Alder reaction often provides good stereochemical control. For instance, the reaction of 2H-pyran-2-ones with dienophiles can proceed with remarkable regio- and stereoselectivity, influenced by the substitution patterns of the reactants and the reaction conditions. arkat-usa.org
The use of chiral auxiliaries has enabled asymmetric Diels-Alder reactions to produce enantiomerically enriched bicyclo[2.2.2]octenones. Carbohydrates, for example, have been used as chiral templates in the cycloaddition of masked ortho-benzoquinones with various alkenols, affording optically pure bicyclo[2.2.2]oct-5-en-2-ones with excellent diastereoselectivity. deepdyve.com Chiral oxazaborolidinium catalysts have also proven effective in promoting enantioselective Diels-Alder cyclizations to construct the bicyclic core with high enantiomeric excess (89–95% ee). smolecule.com
Furthermore, intramolecular Diels-Alder reactions have been utilized to synthesize bicyclo[2.2.2]octenones. cdnsciencepub.com These reactions can offer high stereocontrol, leading to the formation of specific isomers. The regiochemistry of the Diels-Alder reaction can also be controlled, although alkyl substitution on the diene does not always lead to complete regiospecificity. researchgate.net
Applications of Masked o-Benzoquinones in this compound Synthesis via Diels-Alder
Masked o-benzoquinones (MOBs), such as 6,6-dimethoxy-2,4-cyclohexadienones, are valuable dienes in the synthesis of highly functionalized bicyclo[2.2.2]octenones. acs.orgacs.org These MOBs can be generated in situ from the oxidation of 2-methoxyphenols. acs.org However, they are often unstable and can readily dimerize. acs.org
To circumvent the issue of dimerization, a "detour" method has been developed involving the bromination of 2-methoxyphenols, followed by oxidation to produce more stable brominated MOBs. acs.org These stable MOBs can then undergo Diels-Alder reactions with electron-deficient dienophiles in high yields without self-dimerization. acs.org The resulting cycloadducts can subsequently be debrominated. acs.org
Another approach involves generating the MOBs in the presence of a dienophile, allowing for a one-pot synthesis of bicyclo[2.2.2]octenones. acs.org These reactions with dienophiles like methyl acrylate (B77674) and methyl vinyl ketone proceed with high regio- and stereoselectivity. acs.org The use of 4-halo substituted MOBs has also been explored, as these compounds are stable enough for isolation and undergo highly selective cycloadditions with a range of dienophiles. researchgate.net
Tandem Michael Addition-Intramolecular Aldol (B89426) Condensation Strategies for this compound Formation (Bridged Robinson Annulation)
An alternative and powerful strategy for the synthesis of the this compound core is the tandem intermolecular Michael addition followed by an intramolecular aldol condensation, a process also known as a bridged Robinson annulation. ucla.edusmolecule.com This method offers a streamlined approach to constructing the bicyclic system, often in a single operational step. ucla.edu
One-Pot and Multi-Step Processes for this compound Synthesis
Alternatively, the synthesis can be carried out in a two-step sequence where the intermediate 1,5-diketone is first isolated and then subjected to cyclization conditions to form the bicyclic enone. ucla.edu This multi-step approach can be advantageous for preparing specific substituted analogs. ucla.edu An organocatalytic one-pot Michael addition-aldol reaction between 2-cyclohexenone and phenylacetaldehyde (B1677652) has been developed for the scalable synthesis of an enantiomerically pure bicyclic product. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| Cyclohexanone | Cyclohex-2-enone | Triflic acid, CH2Cl2, microwave, 40 °C, 8h | Tricyclic enone 7 | 57% |
| Acetone (B3395972) | Cyclohex-2-enone | Triflic acid, CH2Cl2, microwave, 40 °C, 8h | 1-Methylthis compound | 55% |
| 2-Butanone | Cyclohex-2-enone | Triflic acid, CH2Cl2, microwave, 40 °C, 8h | 1,6-Dimethylthis compound | 60% |
| Cyclopentanone | Cyclohex-2-enone | Triflic acid, CH2Cl2, microwave, 40 °C, 8h | Tricyclic enone | 65% |
| This table showcases examples of one-pot bridged Robinson annulation reactions for the synthesis of this compound derivatives. ucla.edu |
Intermediate Diketone Formation and Subsequent Cyclization in this compound Synthesis
The cornerstone of the bridged Robinson annulation is the formation of a 1,5-diketone intermediate. ucla.edu This intermediate is generated through a Michael addition reaction between a ketone and an α,β-unsaturated ketone. ucla.edu Once formed, the 1,5-diketone undergoes an intramolecular aldol condensation under acidic or basic conditions to furnish the this compound ring system. ucla.edu
The isolation of the 1,5-diketone intermediate allows for a more controlled two-step process, which can be beneficial for synthesizing a wider range of substituted bicyclic compounds. ucla.edu For instance, this approach enables the preparation of both monosubstituted and disubstituted bicyclo[2.2.2]oct-5-en-2-ones, thereby expanding the scope of the synthetic method. ucla.edu A tandem Sakurai allylation-Michael addition can also be employed to generate the intermediate diketone. ucla.edu
Chiral and Asymmetric Synthesis of this compound Enantiomers
The demand for enantiomerically pure compounds in pharmaceuticals and materials science has driven the development of asymmetric syntheses of this compound enantiomers. These methods aim to control the stereochemistry of the molecule, yielding specific optical isomers.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of this compound derivatives, offering a metal-free and often more environmentally benign alternative to traditional metal-based catalysts.
A notable organocatalytic approach involves a tandem ortho-hydroxylative phenol (B47542) dearomatization and [4+2] cycloaddition reaction. nih.govnih.gov This method utilizes a chiral oxaziridinium organocatalyst, which can be generated from an amine precatalyst, to facilitate the reaction between various phenols and an oxidizing agent. nih.govnih.gov The reaction proceeds through the formation of an o-quinol intermediate, which then undergoes a dimerizing [4+2] cycloaddition to yield highly decorated bicyclo[2.2.2]octenones. nih.gov This methodology has proven effective for a range of phenol substitution patterns and has been successfully applied to the gram-scale synthesis of natural products like (+)-biscarvacrol with an enantiomeric ratio of 99:1. nih.govnih.gov
Another significant organocatalytic strategy is the Michael-aldol-Smiles rearrangement sequence. thieme-connect.com This two-step process begins with a highly enantioselective Michael addition of β-keto benzothiazoyl sulfones to cyclohexenone, catalyzed by a primary amine catalyst. thieme-connect.com The resulting Michael adducts undergo a subsequent cyclization under mild conditions to afford 6-substituted bicyclo[2.2.2]oct-5-en-2-ones with excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). smolecule.com This approach has been shown to be versatile, allowing for various transformations of the resulting bicyclic products. thieme-connect.com
Furthermore, a one-pot Michael addition-aldol reaction between 2-cyclohexenone and phenylacetaldehyde, catalyzed by organocatalysts, provides a scalable and operationally simple route to the crystalline product 6-hydroxy-5-phenylbicyclo[2.2.2]octan-2-one. acs.orgnih.govresearchgate.net This intermediate serves as a key precursor for the synthesis of phenylthis compound, a versatile starting material for various chiral diene ligands. acs.orgnih.gov The use of diphenylprolinol silyl (B83357) ether as a mediator in the domino Michael/Michael reaction of α,β-unsaturated aldehydes and substituted cyclohex-2-en-1-ones has also been reported to produce bicyclo[2.2.2]octane derivatives with excellent diastereoselectivity and in nearly optically pure form. researchgate.net
Table 1: Organocatalytic Approaches to this compound Derivatives
| Method | Catalyst/Reagents | Key Features | Enantioselectivity (er or ee) | Reference |
|---|---|---|---|---|
| Tandem ortho-Hydroxylative Phenol Dearomatization/[4+2] Cycloaddition | Chiral oxaziridinium organocatalyst | Gram-scale synthesis of natural products. | Up to 99:1 er | nih.govnih.gov |
| Michael-Aldol-Smiles Rearrangement | Primary amine catalyst, β-keto benzothiazoyl sulfones, cyclohexenone | Forms 6-substituted derivatives. | >99% ee | thieme-connect.comsmolecule.com |
| One-pot Michael Addition-Aldol Reaction | Organocatalysts, 2-cyclohexenone, phenylacetaldehyde | Scalable route to a key precursor for chiral diene ligands. | High | acs.orgnih.govresearchgate.net |
| Domino Michael/Michael Reaction | Diphenylprolinol silyl ether | Excellent diastereoselectivity. | Nearly optically pure | researchgate.net |
Enzymatic resolution offers a powerful and green alternative for obtaining enantiomerically pure precursors to bicyclo[2.2.2]oct-5-en-2-ones. This method leverages the high stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture.
A practical chemoenzymatic approach has been developed for the synthesis of chiral bicyclo[2.2.2]octane-2,5-dione, a valuable precursor for chiral diene ligands. acs.org This method involves a Diels-Alder reaction followed by the resolution of an enol acetate (B1210297) derivative using immobilized lipases. acs.org Lipases, such as those from Candida antarctica (CAL-B), are commonly employed for the kinetic resolution of racemic alcohols through enantioselective acetylation. For example, in a biphasic system, CAL-B can selectively acetylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and in high enantiomeric purity. This approach has been successfully used in the synthesis of chiral bicyclo[2.2.2]octadiene ligands, where electronic tuning through this method led to increased efficiency in rhodium-catalyzed asymmetric conjugate additions. nsf.gov
The use of enzymes like pig liver esterase (PLE) has also been explored for the enantioselective hydrolysis of ester functionalities in bicyclic systems, providing access to chiral synthons. ru.nl These enzymatic methods are valued for their mild reaction conditions and high selectivity, contributing to more sustainable synthetic processes. ru.nl
A classical yet effective method for obtaining optically pure bicyclo[2.2.2]oct-5-en-2-ones involves the ketalization of a racemic mixture with a chiral diol, followed by chromatographic separation of the resulting diastereomeric ketals.
This process typically involves reacting the racemic this compound with an optically pure diol, such as diethyl (R,R)-(+)-tartrate, in the presence of an acid catalyst. researchgate.netgoogle.com This reaction forms diastereomeric ketals, which, unlike the original enantiomers, have different physical properties and can be separated using standard chromatographic techniques like column chromatography. google.com After separation, the optically pure ketals are hydrolyzed to regenerate the individual enantiomers of the this compound in high enantiomeric purity. researchgate.netgoogle.com This method allows for the isolation of both antipodes of the target compound. researchgate.net Partial resolution can also be achieved using resolving agents like brucine (B1667951) or quinine, followed by separation to obtain the desired enantiomer, albeit sometimes with lower enantiomeric purity. researchgate.net
Alternative Synthetic Pathways to this compound Derivatives
Beyond the more common Diels-Alder approaches, several alternative synthetic strategies have been developed to access the this compound scaffold.
One such method is a tandem intermolecular Michael addition-intramolecular aldol condensation, also known as a bridged Robinson annulation. ucla.edu In this one-pot process, a ketone reacts with a cyclic enone in the presence of a strong acid, such as triflic acid, to form the bicyclic enone product. ucla.edu This reaction can also be performed in a two-step sequence by first isolating the intermediate 1,5-diketone. ucla.edu
Another approach involves the intramolecular alkylation of bromo enones derived from natural products like carvone (B1668592). rsc.org Generation of the thermodynamic dienolate from these bromo derivatives leads to the formation of chiral bicyclo[2.2.2]octenones containing a bridgehead methyl group. rsc.org
Furthermore, rearrangements of other bicyclic systems can provide access to this compound derivatives. For example, oxidative decarboxylation of certain bicyclic dicarboxylic acids with lead tetraacetate can yield the desired bicyclo[2.2.2]octenone, although rearrangements to other systems like bicyclo[3.2.1]octanes can sometimes be competing reactions. researchgate.netcdnsciencepub.com
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound and its derivatives.
Microwave-assisted organic synthesis (MAOS) has emerged as a key green chemistry technique, offering significant advantages such as dramatically reduced reaction times, milder reaction conditions, and often higher yields compared to conventional heating methods. oalib.com
A notable application of this technology is the construction of bicyclo[2.2.2]octanone systems through a microwave-assisted solid-phase Michael addition followed by an alumina-mediated intramolecular aldolization. researchgate.netias.ac.in In this eco-friendly approach, a mixture of a cyclohexenone and a β-dicarbonyl compound, such as ethyl acetoacetate, is adsorbed onto a solid support, for instance, lithium S-(-)-prolinate. ias.ac.in This solid mixture is then subjected to microwave irradiation, which promotes the Michael addition. researchgate.netias.ac.in Subsequent passage through a column of basic alumina (B75360) facilitates the intramolecular aldol condensation, leading to the stereoselective formation of the bicyclo[2.2.2]octanone system. researchgate.netias.ac.in This solvent-free or solvent-minimal approach aligns well with the principles of green chemistry by reducing waste and energy consumption. oalib.comscirp.org The tandem Michael addition-intramolecular aldol condensation can also be promoted under microwave irradiation in the presence of an acid catalyst, providing a rapid, one-pot synthesis of bicyclo[2.2.2]oct-5-en-2-ones with yields up to 57%. smolecule.com
Metal-Free Conditions for Bicyclo[2.2.2]octanone Synthesis
The development of synthetic methodologies that avoid the use of metal catalysts is a significant area of research, driven by the goals of reducing cost, toxicity, and environmental impact. For the synthesis of bicyclo[2.2.2]octanone frameworks, several effective metal-free strategies have been established, primarily relying on organocatalysis and other non-metallic reagents. These methods offer mild reaction conditions and often provide high levels of stereoselectivity.
One prominent metal-free approach involves the use of organocatalysts to facilitate domino reactions. For instance, diphenylprolinol silyl ether has been successfully employed as a catalyst in the domino Michael/Michael reaction between α,β-unsaturated aldehydes and cyclohex-2-en-1-ones that have an electron-withdrawing group at the 3-position. researchgate.netresearchgate.net This process yields bicyclo[2.2.2]octane derivatives with a quaternary bridgehead carbon in excellent diastereoselectivity and in a nearly optically pure form. researchgate.net The reaction proceeds through a one-pot, two-step sequence involving a Mukaiyama-Michael reaction followed by an intramolecular Michael reaction. researchgate.net
Another innovative organocatalytic method is the enantioselective synthesis of bicyclo[2.2.2]octenones through the hydroxylative dearomatization of phenols. nih.gov This strategy utilizes a chiral oxaziridinium organocatalyst, which can be prepared in both enantiomeric forms. The reaction is a tandem process that combines an ortho-hydroxylative phenol dearomatization (o-HPD) with a [4+2] cycloaddition. This methodology has been successfully applied to a range of phenols and demonstrated on a gram scale. nih.gov
Furthermore, the synthesis of bicyclo[2.2.2]octane-1-carboxylates can be achieved under metal-free conditions using an organic base as a mediator. rsc.org This tandem reaction provides rapid access to a diverse array of these bicyclic structures in good to excellent yields and with high enantioselectivities. The conditions are noted for being mild and operationally simple. rsc.org An open transition state is believed to be active in this highly enantioselective process. rsc.org
Molecular iodine has also emerged as a simple and "green" catalyst for constructing fused bicyclo[2.2.2]octanone systems. A one-pot synthesis of indole-fused bicyclo[2.2.2]octanones has been accomplished using iodine to catalyze the coupling and cyclization of DiMeOIN and 2-cyclohexen-1-one. rsc.org This method provides a practical route to complex, Csp³-rich molecules under straightforward, metal-free conditions. rsc.org
Acid-catalyzed, tandem reactions represent another metal-free route. A one-pot synthesis of various bicyclo[2.2.2]oct-5-en-2-ones can be achieved by reacting a cyclic or acyclic ketone with a cyclic enone in the presence of a strong acid like trifluoromethanesulfonic acid. ucla.edu This process, described as a bridged Robinson annulation, involves a tandem intermolecular Michael addition and an intramolecular aldol condensation. The reaction can be performed using conventional heating, microwave irradiation, or even at room temperature. ucla.edu
Finally, an organocatalytic one-pot Michael addition-aldol reaction has been developed for the scalable synthesis of enantiomerically pure 6-hydroxy-5-phenylbicyclo[2.2.2]octan-2-one. acs.org This practical method uses readily available starting materials, 2-cyclohexenone and phenylacetaldehyde, and yields a crystalline product that serves as a versatile precursor for chiral diene ligands. acs.org
The following tables summarize the findings from selected metal-free synthetic methodologies for bicyclo[2.2.2]octanones.
Table 1: Organocatalytic Domino Michael/Michael Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Key Features | Reference |
|---|
Table 2: Organocatalytic Hydroxylative Phenol Dearomatization
| Substrate | Catalyst | Reaction Type | Product Type | Key Features | Reference |
|---|
Table 3: Iodine-Catalyzed Synthesis of Fused Bicyclo[2.2.2]octanones
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Key Features | Reference |
|---|
Table 4: Acid-Catalyzed Bridged Robinson Annulation
| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product Type | Reference |
|---|
Reactivity and Reaction Mechanisms of Bicyclo 2.2.2 Oct 5 En 2 One
Photochemical Transformations of Bicyclo[2.2.2]oct-5-en-2-one Derivatives
The photochemistry of bicyclo[2.2.2]octenones is characterized by several competing reaction pathways, including the oxa-di-π-methane rearrangement, 1,3-acyl shifts, ketene (B1206846) formation, and decarbonylation, depending on the substitution pattern, reaction conditions, and wavelength of irradiation. core.ac.uk
Oxa-di-π-methane Rearrangements (1,2-Acyl Shifts) in Bicyclo[2.2.2]oct-5-en-2-ones
The oxa-di-π-methane (ODPM) rearrangement, which is a formal 1,2-acyl shift, is a characteristic photochemical reaction for β,γ-unsaturated ketones, including this compound systems. core.ac.uktandfonline.com This rearrangement typically proceeds via a triplet-excited state and leads to the formation of a tricyclic cyclopropyl (B3062369) ketone. tandfonline.com
For instance, the irradiation of chiral bicyclo[2.2.2]oct-5-en-2-ones in the presence of a triplet sensitizer (B1316253) like acetone (B3395972) furnishes the corresponding tricyclic ketones. tandfonline.comtandfonline.com This rearrangement has been utilized in the synthesis of complex polycyclic frameworks, such as triquinane sesquiterpenes. oup.com In some cases, the ODPM rearrangement can be induced by the presence of heavy atom cations within a zeolite, which promotes the formation of the necessary triplet state. irost.org
In systems containing multiple chromophores, the ODPM pathway can compete with other photochemical processes. For example, in certain 5,6-dibenzoylbicyclo[2.2.2]oct-5-en-2-ones, the ODPM rearrangement, characteristic of the β,γ-enone moiety, was considered as a possible mechanistic pathway, although a type B rearrangement from the α,β-enone part was found to be the selective route. beilstein-journals.org
The efficiency and outcome of the ODPM rearrangement can be influenced by substituents on the bicyclic framework. Under sensitized conditions, several substituted 3,3-dialkoxy-5-methoxycarbonylbicyclo[2.2.2]oct-5-en-2-ones yield the usual ODPM rearrangement products. core.ac.ukrsc.org
1,3-Acyl Shifts in Photochemistry of Bicyclo[2.2.2]oct-5-en-2-ones
Another significant photochemical pathway for bicyclo[2.2.2]oct-5-en-2-ones is the 1,3-acyl shift, which results in the formation of a new β,γ-unsaturated ketone, often a cyclobutanone (B123998) derivative. tandfonline.comtandfonline.com This reaction is known to occur upon direct irradiation of the bicyclic ketone. tandfonline.comredalyc.org
For example, direct irradiation of chiral bicyclo[2.2.2]oct-5-en-2-ones in benzene (B151609) leads to the formation of bicyclic enones with a cyclobutanone ring. tandfonline.com The structure of these products is confirmed by the characteristic carbonyl absorption in the IR spectrum (around 1770-1780 cm⁻¹) and the presence of a single, upfield-shifted olefinic proton in the ¹H NMR spectrum. tandfonline.com
The 1,3-acyl shift can be a key step in a sequence of photochemical reactions. For instance, some 7-alkoxy and thioalkoxy-3,3-dimethoxybicyclo[2.2.2]oct-5-en-2-ones undergo a sequence of a 1,3-acyl shift followed by decarbonylation upon direct irradiation. redalyc.orgscielo.org.mx In certain 5-methylenebicyclo[2.2.2]oct-7-en-2-ones, the 1,3-acyl shift is the generally observed photochemical reaction. acs.org
Photoinduced Ketene Formation and Stability in Bicyclo[2.2.2]oct-5-en-2-ones
The formation of ketenes is a notable photochemical transformation observed in specific derivatives of this compound. This reaction is often associated with the presence of a (cis)-dibenzoylalkene chromophore within the molecule. beilstein-journals.org The photoinduced intramolecular 1,5-phenyl migration from a carbon atom to a nearby oxygen atom is a general route to forming vinyl ketenes. beilstein-journals.org
In a study of 5,6-dibenzoyl-4-phenylthis compound and its 4-isopropenyl analogue, irradiation led to a regioselective 1,5-phenyl migration, resulting in the formation of exceptionally stable vinyl ketenes. beilstein-journals.org This stability was observed both in air and in solution, with the ketene remaining almost unchanged in acetonitrile (B52724) for several weeks. beilstein-journals.org The formation of these stable ketenes is thought to proceed via a triplet-mediated pathway. beilstein-journals.org The stability of these ketenes is noteworthy, as ketenes are generally highly reactive intermediates. nih.gov
The presence of bulky, electron-deficient substituents at the bridgehead position of the bicyclo[2.2.2]octenone system appears to facilitate this regioselective photo-1,5-phenyl migration. beilstein-journals.org The migration occurs from the more sterically crowded site to the less crowded one. beilstein-journals.org
Oxidative Decarbonylation and Scission Pathways in Bicyclo[2.2.2]oct-5-en-2-ones under Irradiation
Under certain conditions, particularly upon direct irradiation, this compound derivatives can undergo oxidative decarbonylation and other scission pathways. core.ac.ukrsc.org This is in contrast to the more common ODPM rearrangement that occurs under sensitized conditions. core.ac.ukrsc.org
An unusual oxidative decarbonylation has been reported for several substituted 3,3-dialkoxy-5-methoxycarbonylbicyclo[2.2.2]oct-5-en-2-ones, which upon direct irradiation in benzene, produce polysubstituted cyclohexenes. core.ac.ukrsc.org A plausible mechanism for this transformation has been proposed. core.ac.ukrsc.org This reaction is considered an uncommon fragmentation pathway, as decarbonylation in β,γ-unsaturated ketones has often been viewed as an undesirable side reaction. core.ac.uk
In some instances, the photochemical reaction can lead to a sequence of events, such as a 1,3-acyl shift followed by decarbonylation. redalyc.orgscielo.org.mx For example, direct irradiation of certain 7-alkoxy and thioalkoxy-3,3-dimethoxybicyclo[2.2.2]oct-5-en-2-ones in benzene resulted in the formation of a bicyclic compound from a 1,3-acyl shift, which then underwent photochemical decarbonylation to yield a cyclopropane (B1198618) derivative. redalyc.orgscielo.org.mx
Furthermore, formal ketene extrusion has been observed upon direct irradiation of bicyclo[2.2.2]oct-7-ene-2,5-diones. acs.org The specific pathway taken appears to be highly dependent on the substrate's structure and the irradiation conditions. core.ac.uk
Mechanistic Investigations of this compound Photoreactions
Mechanistic studies of the photoreactions of bicyclo[2.2.2]octenone and its derivatives have been crucial in understanding the diverse reactivity of this system. acs.org The competition between different photochemical pathways, such as the oxa-di-π-methane (ODPM) rearrangement and 1,3-acyl shifts, is a key area of investigation.
In systems with mixed chromophores, such as those containing both α,β- and β,γ-enone moieties, the photorearrangement route can be selectively from the α,β-enone part, following a type B rearrangement. beilstein-journals.org The triplet-sensitized ODPM rearrangement is a well-established pathway for many bicyclo[2.2.2]oct-5-en-2-ones, leading to tricyclic products. oup.com
The formation of exceptionally stable ketenes from certain dibenzoyl derivatives has been proposed to occur via a triplet-mediated, regioselective photo-1,5-phenyl migration. beilstein-journals.org This Zimmerman–O'Connell–Griffin (ZOG) rearrangement has been the subject of thorough mechanistic investigations. ua.es
Furthermore, the study of oxidative decarbonylation pathways has led to proposed mechanisms involving zwitterionic intermediates, where the stability of such intermediates can drive the preferential decarbonylation over other rearrangements. core.ac.uk The role of substituents is also critical; for example, a C-5 ester group can prevent the 1,3-acyl shift and the formation of cyclopropanes. core.ac.uk
Oxidation Reactions of this compound and its Derivatives
The this compound framework can undergo various oxidation reactions, targeting either the ketone or the double bond. The oxidation of the secondary alcohol precursor, bicyclo[2.2.2]oct-5-en-2-ol, with oxidizing agents like chromium trioxide or potassium permanganate, is a common method for the synthesis of this compound. smolecule.com
The oxidation of unsaturated bicyclo[2.2.2]octanones with selenium dioxide has been shown to be regioselective, with the attack occurring at the olefinic bond rather than the α-position to the carbonyl group. msu.eduacs.org This reaction can also exhibit high stereoselectivity, which is largely influenced by steric factors. msu.eduacs.org
Selective Oxidative Scission of Bicyclo[2.2.2]octenones
A significant development in the chemistry of bicyclo[2.2.2]octenones is the selective oxidative scission of the C1-C2 single bond. nih.govacs.org This transformation has been achieved using methods such as the fragmentation of ketoximes and Schmidt-type reactions, particularly in systems derived from masked o-benzoquinones (MOBs). nih.govacs.orgresearcher.life These reactions cleave the α-dimethoxy carbonyl groups to produce highly functionalized cyclohexene (B86901) frameworks, while leaving the double bond intact for further modifications. nih.govacs.org This methodology expands the synthetic utility of bicyclo[2.2.2]octenones in the synthesis of complex organic molecules. nih.govacs.orgresearcher.life
Reduction Reactions of this compound and its Derivatives
The reduction of this compound and its derivatives can be selectively directed towards either the ketone or the double bond. The ketone can be reduced to the corresponding alcohol, bicyclo[2.2.2]oct-5-en-2-ol, using reducing agents such as sodium borohydride. This reaction is often a key step in the synthesis of precursors for other transformations, such as the anionic oxy-Cope rearrangement.
Catalytic hydrogenation can be employed to reduce the double bond, leading to the saturated bicyclo[2.2.2]octan-2-one. For instance, Wolff-Kishner reduction has been used to prepare exo-8-cyclopropylbicyclo[4.2.0]oct-2-ene from the corresponding cycloadduct. mdpi.com
Stereochemical Outcomes and Diastereoselectivity in this compound Reactions
The rigid bicyclic framework of this compound and its derivatives plays a crucial role in dictating the stereochemical outcomes of their reactions. The facial selectivity of nucleophilic additions and cycloadditions is often predictable, leading to high levels of diastereoselectivity and, in the presence of chiral reagents or catalysts, high enantioselectivity.
The stereochemical control in the synthesis of substituted bicyclo[2.2.2]oct-5-en-2-ones is a significant area of research, with various strategies employed to achieve desired stereoisomers. These methods include the use of chiral auxiliaries, organocatalysis, and substrate-controlled reactions.
One effective approach involves the use of chiral auxiliaries, which are temporarily incorporated into the reacting molecule to direct the stereochemical course of a reaction. For instance, the Diels-Alder reaction, a common method for constructing the bicyclo[2.2.2]octane skeleton, can be rendered highly stereoselective through the use of chiral auxiliaries. Sugars have been successfully employed as chiral auxiliaries in the asymmetric (4+2) cycloaddition of masked ortho-benzoquinones with alkenols, affording optically pure bicyclo[2.2.2]oct-5-en-2-ones with excellent diastereoselectivity. deepdyve.com Similarly, Oppolzer's camphor (B46023) sultam, a well-established chiral auxiliary, has been utilized in the synthesis of chiral alkylmalonic acid derivatives, which are precursors to bicyclic systems. This method has demonstrated excellent diastereoselectivity, with ratios as high as 98:2. acs.org Another example involves the use of a trans-2-phenylcyclohexanol-based chiral auxiliary in an ene reaction, which resulted in a 10:1 diastereomeric ratio of the products.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of this compound derivatives. A notable example is the organocatalytic one-pot Michael addition-aldol reaction between 2-cyclohexenone and phenylacetaldehyde (B1677652). This process can yield enantiomerically pure 6-hydroxy-5-phenylbicyclo[2.2.2]octan-2-one with an enantiomeric excess greater than 99%, which can then be converted to the corresponding phenylthis compound. smolecule.comresearchgate.net Furthermore, an organocatalytic tandem ortho-hydroxylative phenol (B47542) dearomatization and [4+2] cycloaddition has been developed. This method, utilizing a chiral oxaziridinium organocatalyst, produces dearomatized products with high enantioselectivity, for example, achieving enantiomeric ratios of 99:1 for the synthesis of (+)-biscarvacrol and 94:6 for (-)-bis(2,6-xylenol). nih.govnih.gov
Intramolecular reactions also offer a pathway to chiral bicyclo[2.2.2]octenones with controlled stereochemistry. The intramolecular alkylation of bromo enones derived from carvone (B1668592), for example, leads to the formation of chiral bicyclo[2.2.2]octenones. By controlling the generation of the thermodynamic dienolate, it is possible to obtain bridgehead-methylated derivatives with diastereomeric ratios of up to 9:1. smolecule.com
The inherent stereochemistry of the starting materials can also direct the outcome of reactions. For example, a tandem Sakurai allylation-Michael addition reaction has been used to prepare substituted bicyclo[2.2.2]oct-5-en-2-ones, resulting in a 2:1 diastereomeric mixture of the product. ucla.edu
The following tables summarize the diastereoselectivity and enantioselectivity achieved in various reactions leading to this compound and its derivatives.
Table 1: Diastereoselectivity in the Synthesis of this compound Derivatives
| Reaction Type | Reactants/Catalyst | Diastereomeric Ratio | Reference |
| Intramolecular Alkylation | Bromo enones from carvone | up to 9:1 | smolecule.com |
| Chiral Auxiliary Directed Synthesis | Oppolzer's camphor sultam | 98:2 | acs.org |
| Tandem Sakurai Allylation-Michael Addition | Cyclohexenone and allyltrimethylsilane | 2:1 | ucla.edu |
| Chiral Auxiliary Directed Ene Reaction | trans-2-phenylcyclohexanol auxiliary | 10:1 |
Table 2: Enantioselectivity in the Synthesis of this compound Derivatives
| Reaction Type | Catalyst/Reagent | Enantiomeric Excess (ee) / Enantiomeric Ratio (e.r.) | Reference |
| Organocatalytic Michael-Aldol-Smiles Rearrangement | Cinchona alkaloid-derived catalyst | >99% ee | smolecule.com |
| Organocatalytic Michael Addition-Aldol Reaction | Organocatalyst | >99% ee | smolecule.comresearchgate.net |
| Organocatalytic o-HPD-[4+2] Reaction | Chiral oxaziridinium organocatalyst | 99:1 e.r. for (+)-biscarvacrol | nih.govnih.gov |
| Organocatalytic o-HPD-[4+2] Reaction | Chiral oxaziridinium organocatalyst | 94:6 e.r. for (-)-bis(2,6-xylenol) | nih.govnih.gov |
Strain Energy and Conformational Analysis in Bicyclo 2.2.2 Oct 5 En 2 One
Theoretical Calculations of Ring Strain in Bicyclo[2.2.2]octane Systems
The bicyclo[2.2.2]octane framework is characterized by significant ring strain, a consequence of its rigid geometry that enforces deviations from ideal bond angles and distances. Theoretical calculations are crucial for quantifying this inherent strain. Computational analysis using molecular mechanics has estimated the total strain energy of the parent bicyclo[2.2.2]octane core to be approximately 11.6 to 13.9 kcal/mol, while other calculations place it around 26 kcal/mol. swarthmore.edu This value is considerably higher than that of simpler monocyclic systems like cyclohexane (B81311) but lower than more constrained cage-like structures.
The total strain in the bicyclo[2.2.2]octane system is primarily a composite of two factors: angle strain at the two bridgehead carbons and torsional strain along the three ethano bridges. The distribution of this energy is estimated to be about 60% from angle deformation and 40% from torsional strain. The C-C-C bond angles at the bridgehead positions are forced to deviate from the ideal 109.5° for sp³ hybridized carbon, contributing to the angle strain. The eclipsed conformations of the C-C bonds along the bridges, similar to a boat-form cyclohexane, are the primary source of torsional strain. oup.com
Comparative studies show that the bicyclo[2.2.2]octene system is thermodynamically more stable than its rearranged isomer, the bicyclo[3.2.1]octene system, by approximately 1.8 kcal/mol, a difference attributed to the greater ring strain in the [3.2.1] skeleton. ucla.edu
| Bicyclic System | Calculated Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Bicyclo[2.2.2]octane | ~11.6 - 26 | swarthmore.edu |
| Bicyclo[3.2.1]octane | ~12.3 | atlantis-press.com |
| Bicyclo[2.2.1]heptane | ~18 |
Influence of Ring Strain on Reactivity and Photochemistry of Bicyclo[2.2.2]oct-5-en-2-one
The inherent strain in the this compound skeleton is a driving force for its reactivity, particularly in photochemical reactions. core.ac.uk As a β,γ-unsaturated ketone, its embedded chromophore is the site of rich photochemistry. Depending on the reaction conditions and substrate structure, it can undergo a variety of transformations, including the oxa-di-π-methane (ODPM) rearrangement, 1,3-acyl shifts, and decarbonylation. core.ac.ukresearchgate.net
The ODPM rearrangement is a common photochemical pathway for these systems, leading to the formation of complex polycyclic structures. researchgate.netsemanticscholar.org However, other fragmentation reactions can become prominent, especially when the ODPM pathway is less efficient. core.ac.uk For instance, direct irradiation of some substituted bicyclo[2.2.2]octenones can lead to an unusual oxidative decarbonylation, yielding polysubstituted cyclohexenes. core.ac.uk This reactivity highlights how the release of ring strain can direct reaction pathways.
Furthermore, the strain within the bicyclic framework influences the outcomes of radical reactions. Acyl radicals generated from bicyclo[2.2.2]octenone derivatives can lead to either cyclized or rearranged products. nih.govacs.org The competition between these pathways is governed by the ring strain of fused rings on the bicyclic skeleton. nih.govacs.org Density functional theory (DFT) calculations have shown that these reactions are often under thermodynamic control, proceeding through an intermediate that can either undergo hydrogen-atom transfer to give a cyclized product or rearrange to a different carbocyclic skeleton. acs.orgacs.org
Torsional and Transannular Strain Considerations in this compound
Transannular interactions, or through-space interactions between non-bonded atoms across the ring system, also play a role in the molecule's properties. In bicyclo[2.2.2]octane-derived quinones, the transannular influence of substituents on redox potentials has been studied. nih.govbeilstein-journals.org These interactions can affect the energies of molecular orbitals, such as the LUMO, which in turn influences the reduction potentials of the quinone moiety. nih.govresearchgate.net This demonstrates that even without direct bonding, electronic effects can be transmitted through the rigid bicyclic framework. nih.gov
Interplay of Ring Strain and Radical Stability in Rearrangements
A key chemical transformation illustrating the balance between strain and stability is the rearrangement of the bicyclo[2.2.2]oct-5-en-2-yl radical to the bicyclo[3.2.1]oct-6-en-2-yl radical. ucla.eduescholarship.org This process occurs via a homoallyl-cyclopropylcarbinyl radical rearrangement pathway. ucla.edu
The outcome of this rearrangement is dictated by a delicate interplay between the ring strain of the two bicyclic systems and the stability of the radical intermediates. escholarship.org The bicyclo[2.2.2]octene skeleton is inherently less strained than the bicyclo[3.2.1]octene skeleton. ucla.edu DFT calculations show the parent bicyclo[2.2.2]octene is 1.8 kcal/mol more stable than the bicyclo[3.2.1]octene, and the corresponding secondary radical (17a) is 2.3 kcal/mol more stable than the rearranged secondary radical (19a). ucla.edu
| Species | System | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| Unrearranged Radical (17a) | Bicyclo[2.2.2]oct-5-en-2-yl | 0.0 | ucla.edu |
| Rearranged Radical (19a) | Bicyclo[3.2.1]oct-6-en-2-yl | +2.3 | ucla.edu |
| Unrearranged Product (13a) | Bicyclo[2.2.2]octene | 0.0 | ucla.edu |
| Rearranged Product (14a) | Bicyclo[3.2.1]octene | +1.8 | ucla.edu |
Conformational Effects on Enolate Generation in Cyclic Ketones Relevant to this compound
The formation of an enolate from this compound is significantly influenced by the molecule's rigid conformation. For deprotonation to occur at the α-carbon, the C-H sigma bond must be able to overlap with the π* orbital of the carbonyl group. The rigid, boat-like conformation of the rings in the bicyclo[2.2.2]octane system can hinder the ideal alignment for this overlap, potentially affecting the acidity of the α-protons and the rate of enolate formation.
Studies on related bicyclic ketones provide insight into these effects. In bicyclo[2.2.2]octane-2,5-dione, AM1 calculations showed that pyramidal enolates are significantly higher in energy than planar enolates. cdnsciencepub.com The stereoselectivity of deprotonation (i.e., removal of an exo vs. an endo proton) is also a key consideration. In bicyclo[2.2.1]heptan-2-one, a large exo selectivity is observed, whereas for isomeric bicyclo[2.2.2]octane diones, only small and opposite selectivities were found, indicating that subtle changes in geometry and through-space electronic effects can alter enolate stability. cdnsciencepub.com
The generation of enolates from unsymmetrical ketones can be directed by kinetic or thermodynamic control. libretexts.org Kinetic enolates are typically formed by deprotonating the least sterically hindered α-proton using a strong, bulky base at low temperatures. libretexts.org Thermodynamic enolates, which are generally more substituted and thus more stable, are favored under conditions that allow for equilibration. libretexts.org In the rigid bicyclo[2.2.2]octenone system, the accessibility of the α-protons is fixed by the conformation, which dictates the regioselectivity of enolate formation under kinetic control.
Applications of Bicyclo 2.2.2 Oct 5 En 2 One in Complex Organic Synthesis
Bicyclo[2.2.2]oct-5-en-2-one as a Versatile Building Block in Natural Product Synthesis
The bicyclo[2.2.2]octenone core is a prevalent structural motif in a variety of natural products, particularly in terpenes and alkaloids. google.com Consequently, this compound and its derivatives serve as powerful starting materials for the total synthesis of these complex molecules. The constrained framework allows for high levels of stereocontrol during subsequent chemical manipulations, which is crucial for the synthesis of biologically active natural products. ucla.edu
One notable example is the use of a derivative, 1-methylbicyclo[2.2.2]oct-2-en-6-one, in the stereospecific total synthesis of (±)-α-amorphene, a sesquiterpene hydrocarbon. researchgate.net The synthesis highlights the utility of the bicyclic system in establishing key stereocenters early in the synthetic sequence. The inherent rigidity of the bicyclo[2.2.2]octane skeleton is instrumental in directing the stereochemical outcome of reactions, a feature that is widely exploited in the synthesis of other complex natural products. google.comresearchgate.net Researchers have developed various synthetic methods, such as Diels-Alder reactions and tandem Michael addition-intramolecular aldol (B89426) condensations, to access substituted bicyclo[2.2.2]oct-5-en-2-ones, further broadening their applicability in the synthesis of diverse natural products. ucla.edu
Precursors for Chiral Ligands in Asymmetric Catalysis Derived from this compound
The C2-symmetric scaffold of the bicyclo[2.2.2]octane system has made it a prime target for the development of chiral ligands used in transition metal-catalyzed asymmetric reactions. This compound is a key precursor for a class of highly effective chiral diene ligands. researchgate.netacs.org An operationally simple and scalable route has been developed starting from readily available materials like 2-cyclohexenone to produce enantiomerically pure 5-phenylthis compound. researchgate.netacs.org This chiral ketone is a versatile intermediate that can be converted into both symmetrical and unsymmetrical chiral diene ligands. researchgate.netacs.org
These chiral diene ligands, often referred to as bicyclo[2.2.2]octadiene (bod*) ligands, have demonstrated remarkable success in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones, achieving high enantioselectivity (up to 99% ee). researchgate.net The synthesis of these ligands often involves the transformation of the ketone functionality and further modification of the bicyclic core. researchgate.netnsf.gov The modular nature of the synthesis allows for fine-tuning of the ligand's steric and electronic properties, which is critical for achieving high levels of asymmetric induction in various catalytic processes. nsf.govacs.org The utility of these ligands extends to other transition metals, with chiral [2.2.2]-bicyclooctadienes being employed in Iridium(I)-catalyzed kinetic resolutions of allylic carbonates. acs.org
| Ligand Precursor | Starting Materials | Key Transformation | Application | Reported Enantioselectivity |
|---|---|---|---|---|
| (1R,4R)-5-Phenylthis compound | 2-Cyclohexenone, Phenylacetaldehyde (B1677652) | Organocatalytic Michael addition-aldol reaction | Precursor for Ph-bod* ligand in Rh-catalyzed 1,4-additions | Up to 99% ee researchgate.net |
| Chiral Bicyclo[2.2.2]octadiene Ligands | (R)- or (S)-Carvone | Intramolecular alkylation to form bicyclic core | Ir(I)-catalyzed kinetic resolution of allyl carbonates | Up to 98% ee acs.org |
| C1- and pseudo-C2-symmetric dienes | Anisole | Enantioselective dearomative intermolecular arene cyclopropanation | Rh(I)-mediated asymmetric transformations | Moderate to high selectivities nsf.gov |
Synthesis of Pharmaceutical and Agrochemical Intermediates using this compound
The rigid bicyclo[2.2.2]octane framework is a desirable scaffold in medicinal chemistry as it can act as a bioisostere for phenyl rings and other cyclic systems, providing a fixed orientation for pharmacophoric groups. This has led to the use of this compound and its derivatives as crucial intermediates in the synthesis of therapeutic agents. google.com For instance, derivatives of the bicyclo[2.2.2]octane core are being investigated as building blocks for drugs targeting metabolic syndrome.
The versatility of the bicyclo[2.2.2]octenone system allows for the introduction of diverse functional groups, enabling the synthesis of a wide range of potential drug candidates. The development of practical, large-scale synthetic routes to enantiomerically pure this compound derivatives is a significant step towards their application in the pharmaceutical industry. acs.org These scalable syntheses, which often avoid chromatographic purification, make these valuable intermediates more accessible for the development of new pharmaceuticals and agrochemicals. researchgate.netacs.org
Generation of Complex Bicyclic and Tricyclic Synthons from this compound
This compound is not only a building block itself but also a precursor for more elaborate bicyclic and tricyclic systems. Its strained structure and reactive functional groups can be exploited to construct larger, more complex molecular frameworks. A novel one-pot synthesis has been developed where a ketone and a cyclic enone react in the presence of a strong acid to yield substituted bicyclo[2.2.2]oct-5-en-2-ones. ucla.eduresearchgate.net This tandem intermolecular Michael addition-intramolecular aldol process, also known as a bridged Robinson annulation, can also produce tricyclic enones in good yields. ucla.edu
Furthermore, the bicyclo[2.2.2]octenone skeleton can undergo rearrangement reactions to afford different bicyclic systems. For example, under certain oxidative decarboxylation conditions, derivatives of bicyclo[2.2.2]octene can rearrange to form the bicyclo[3.2.1]octane framework. researchgate.net This rearrangement involves a 1,2-acyl migration, providing a pathway to a different class of bicyclic compounds. The Diels-Alder reaction of dienones can also be used to construct the bicyclo[2.2.2]octenone core, which can then be further elaborated. acs.org The propensity of 2,4-cyclohexadienones to undergo spontaneous [4+2] dimerization also leads to the formation of homodimeric bicyclo[2.2.2]octenones, demonstrating another route to complex polycyclic structures from simpler precursors. nih.gov
| Starting Material(s) | Reaction Type | Product Synthon | Significance |
|---|---|---|---|
| Cyclohexanone (B45756) and Cyclohex-2-enone | Bridged Robinson Annulation | Tricyclic enone | One-pot synthesis of complex polycyclic systems ucla.edu |
| Keto dicarboxylic acid derivative of Bicyclo[2.2.2]octene | Oxidative Decarboxylation (Lead tetraacetate) | Bicyclo[3.2.1]octane system | Rearrangement to a different bicyclic framework researchgate.net |
| 2,4-Cyclohexadienones | [4+2] Dimerization | Homodimeric bicyclo[2.2.2]octenones | Spontaneous formation of complex polycyclic adducts nih.gov |
Strategic Transformations of this compound Skeletons into Diverse Frameworks
The strategic transformation of the this compound skeleton into diverse molecular frameworks is a testament to its synthetic utility. The inherent ring strain and the positioning of reactive sites allow for a variety of skeletal reorganizations. Photochemical reactions, for instance, can induce significant changes in the molecular architecture. Irradiation of bicyclo[2.2.2]oct-5-ene-2,3-diones, which are derivatives of the parent ketone, leads to a 1,3-acyl shift, resulting in the formation of bicyclo[4.2.0]oct-2-ene-7,8-diones. researchgate.net This transformation converts the [2.2.2] system into a fused [4.2.0] system, opening up new avenues for synthetic exploration.
Another powerful transformation is the rearrangement of bicyclo[2.2.2]octene systems to the thermodynamically more stable bicyclo[3.2.1]octane framework. This rearrangement can be triggered under various conditions, including oxidative decarboxylation with lead tetraacetate. researchgate.net The proposed mechanism involves the formation of a carbonium ion followed by a 1,2-acyl migration, which expands one of the six-membered rings to a seven-membered ring within the bicyclic system, ultimately leading to the [3.2.1] skeleton. These strategic transformations significantly enhance the value of this compound as a versatile starting material, providing access to a wide array of complex and diverse molecular architectures.
Computational and Spectroscopic Characterization in Bicyclo 2.2.2 Oct 5 En 2 One Research
Quantum Chemical Calculations on Bicyclo[2.2.2]oct-5-en-2-one (e.g., DFT studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for investigating the molecular properties of this compound and its derivatives. These computational methods allow researchers to predict and understand molecular geometry, electronic structure, and reactivity.
In a study on (1S,4R,7S*)-(E)-7-(2,5-Dimethoxyphenyl)-3,3-dimethoxy-5-(2-nitrovinyl)this compound, a complex derivative, DFT calculations were performed using the 6-311++G(d,p) basis set to optimize the molecular geometry. iipseries.org The results showed excellent agreement with experimental values and confirmed that the molecule belongs to the C1 point group symmetry. iipseries.org Such studies utilize Frontier Molecular Orbital (FMO) analysis to understand the stability and chemical reactivity of the molecule. iipseries.org Furthermore, DFT is employed to calculate non-linear optical (NLO) properties, such as dipole moment and hyperpolarizability, which are crucial for identifying potential materials for optical applications. iipseries.org Thermodynamic parameters can also be estimated through these computational models, assuming a rigid-rotor harmonic approximation. iipseries.org
Table 1: Selected Computational Data for a this compound Derivative
| Parameter | Method | Value/Finding |
|---|---|---|
| Molecular Geometry | DFT | Optimized structure belongs to C1 symmetry group. iipseries.org |
| Chemical Reactivity | FMO Analysis | Used to determine molecular stability. iipseries.org |
| Optical Properties | DFT/Finite Field | Calculated non-linear optical properties. iipseries.org |
| Thermodynamics | Rigid-Rotor Harmonic Approx. | Estimated key thermodynamic parameters. iipseries.org |
Spectroscopic Analysis Techniques Applied to this compound and its Derivatives
A suite of spectroscopic techniques is routinely employed to characterize this compound and its analogues. Each method provides specific information about the molecule's structure, functional groups, and electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone technique for the unambiguous structural and stereochemical determination of this compound derivatives. The rigid bicyclic framework gives rise to distinct chemical shifts and coupling constants that are highly sensitive to the spatial arrangement of substituents.
For example, in the characterization of adducts formed from the Diels-Alder reaction of substituted 1,3-cyclohexadienes, ¹H NMR is critical for assigning the stereochemistry. cdnsciencepub.com The observation of specific vicinal and long-range coupling constants, such as the "W" coupling between distant protons, can confirm the endo or exo configuration of substituents. cdnsciencepub.com In one study, the endo stereochemistry of an anhydride (B1165640) ring was assigned based on the presence of a 9 Hz coupling between H(2) and H(3) and the absence of long-range coupling. cdnsciencepub.com
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being indicative of their local electronic environment. The carbonyl carbon (C2) and the olefinic carbons (C5 and C6) typically appear in characteristic downfield regions of the spectrum. cdnsciencepub.com
Table 2: Representative ¹H and ¹³C NMR Data for a this compound Derivative
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Olefinic (C=C-H) | 6.0 - 6.4 |
| ¹H | Bridgehead | 2.8 - 3.6 |
| ¹H | Aliphatic (CH, CH₂) | 0.8 - 2.5 |
| ¹³C | Carbonyl (C=O) | ~210 |
| ¹³C | Olefinic (C=C) | 130 - 135 |
| ¹³C | Bridgehead | 30 - 45 |
| ¹³C | Aliphatic (CH₂) | 20 - 35 |
Note: Ranges are approximate and vary based on substitution and solvent. cdnsciencepub.com
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound: the ketone (carbonyl) and the carbon-carbon double bond (alkene). The positions of these absorption bands are diagnostic for the bicyclic enone system.
The carbonyl (C=O) stretching vibration typically appears as a strong absorption band in the region of 1710-1730 cm⁻¹. For instance, the IR spectrum of 1,3,3,4,5,6-hexamethylbicyclo-[2.2.2]-oct-5-en-2-one shows a strong absorption at 1710 cm⁻¹. In another derivative, 5,6-dibenzoyl-4-phenyl-bicyclo[2.2.2]oct-5-en-2-one, a carbonyl stretch is observed at 1726 cm⁻¹. beilstein-journals.org The carbon-carbon double bond (C=C) stretch of the alkene moiety gives rise to a weaker absorption band around 1595-1650 cm⁻¹. beilstein-journals.org The precise frequencies can be influenced by ring strain and conjugation with other substituents. In photochemical studies, the appearance of a very strong band around 2087 cm⁻¹ is indicative of the formation of a ketene (B1206846) intermediate. beilstein-archives.org
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Ketone | C=O Stretch | 1710 - 1730 | beilstein-journals.org |
| Alkene | C=C Stretch | 1595 - 1650 | beilstein-journals.org |
| Ketene (photoproduct) | C=C=O Stretch | ~2087 | beilstein-archives.org |
Ultraviolet-Visible (UV-Vis) spectroscopy is particularly valuable for studying the electronic transitions within the this compound chromophore and is extensively used in photochemical research. beilstein-journals.orgresearchgate.net The enone system exhibits characteristic absorptions corresponding to n→π* and π→π* electronic transitions.
The position and intensity (log ε) of these absorption maxima (λmax) provide insight into the electronic structure of the molecule and any conjugated systems present. For example, 5,6-dibenzoyl-4-phenyl-bicyclo[2.2.2]oct-5-en-2-one displays absorption maxima at 255 nm (log ε 4.01), 283 nm (log ε 3.6), and 343 nm (log ε 2.4) in acetonitrile (B52724). beilstein-journals.org UV-Vis spectroscopy is also a critical tool for monitoring the progress of photochemical reactions. The formation and decay of intermediates or products can be tracked over time by observing changes in the absorption spectrum, allowing for kinetic analysis of the photoreaction. researchgate.netnih.gov In one study, the exceptional stability of a ketene photoproduct was confirmed by time-dependent UV absorption spectra, which showed it remained almost unchanged for several weeks. beilstein-journals.orgnih.gov
Table 4: UV-Vis Absorption Data for Substituted Bicyclo[2.2.2]oct-5-en-2-ones in Acetonitrile
| Compound | λmax (nm) | log ε |
|---|---|---|
| 5,6-dibenzoyl-4-phenyl-bicyclo[2.2.2]oct-5-en-2-one | 255, 283, 343 | 4.01, 3.6, 2.4 |
| 5,6-dibenzoyl-4-isopropenyl-bicyclo[2.2.2]oct-5-en-2-one | 256, 284, 346 | 3.7, 3.4, 2.3 |
Data sourced from Ghosh, 2020. beilstein-journals.org
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation patterns, which can provide structural information. The parent compound has a molecular weight of approximately 122.16 g/mol . nih.govnist.gov
Under electron ionization (EI), the molecule undergoes characteristic fragmentation. A prominent fragmentation pathway for bicyclic systems like this is the retro-Diels-Alder reaction. For this compound, this reaction would involve the cleavage of the molecule into ethene and a cyclohexadienone radical cation. This fragmentation is consistent with the observed mass spectrum, which shows a prominent base peak at a mass-to-charge ratio (m/z) of 80. nih.govnist.gov
High-resolution mass spectrometry (HRMS) is frequently used in research involving new derivatives to confirm their elemental composition with high accuracy. beilstein-journals.org For instance, HRMS analysis of 5,6-dibenzoyl-4-phenyl-bicyclo[2.2.2]oct-5-en-2-one yielded a [M+Na]⁺ ion at m/z 429.1462, which corresponds to the calculated value of 429.1467 for C₂₈H₂₂O₃Na. beilstein-journals.org
Table 5: Mass Spectrometry Data for this compound
| Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₈H₁₀O | nih.govnist.gov |
| Molecular Weight | 122.16 g/mol | nih.govnist.gov |
| Molecular Ion (M⁺) | m/z 122 | |
| Base Peak | m/z 80 | Corresponds to the cyclohexadienone radical cation from a retro-Diels-Alder fragmentation. nih.govnist.gov |
Future Directions and Emerging Research Areas for Bicyclo 2.2.2 Oct 5 En 2 One
Exploration of Novel Reaction Pathways and Rearrangements for Bicyclo[2.2.2]oct-5-en-2-one
The unique structural and electronic properties of this compound make it a versatile substrate for discovering and investigating novel chemical transformations. A primary area of future research will involve the continued exploration of photochemical and ground-state rearrangements to access diverse and complex molecular architectures.
Photochemical reactions, in particular, offer powerful and efficient strategies for constructing intricate organic frameworks that are often difficult to access through conventional thermal reactions. nih.gov The oxa-di-π-methane rearrangement, a photochemical process that converts β,γ-unsaturated ketones into saturated α-cyclopropyl ketones, has been a cornerstone of research involving bicyclo[2.2.2]octenone derivatives. rsc.org Future work will likely focus on expanding the scope of this and other photo-rearrangements, such as the 1,3-acyl migration, to synthesize novel polycyclic systems. rsc.org For instance, the direct irradiation of cyclopenta-annulated this compound has been shown to induce a 1,3-acyl migration, providing a key step in the synthesis of the protoilludane framework. rsc.org
Beyond photochemical reactions, ground-state rearrangements of this compound derivatives are also a fertile ground for new discoveries. Research has shown that under certain conditions, such as oxidative decarboxylation with lead tetraacetate, these compounds can rearrange to the bicyclo[3.2.1]octane system via a 1,2-acyl migration. cdnsciencepub.com Further investigations into the factors controlling these rearrangements, such as the influence of substituents and reaction conditions, will enable the selective synthesis of different bicyclic scaffolds.
A summary of notable rearrangements involving the this compound scaffold is presented below:
| Rearrangement Type | Reaction Conditions | Resulting Scaffold | Reference |
| Oxa-di-π-methane | Photosensitized irradiation (e.g., with acetophenone) | Tricyclo[3.3.0.02,8]octan-3-one | rsc.org |
| 1,3-Acyl Migration | Direct irradiation | Bicyclo[4.2.0]oct-4-en-7-one derivatives | oup.com |
| 1,2-Acyl Migration | Oxidative decarboxylation (e.g., with lead tetraacetate) | Bicyclo[3.2.1]octane derivatives | cdnsciencepub.com |
| Tiffeneau-Demjanov Ring Expansion | 1. TMS-CN, ZnI2; 2. LiAlH4; 3. NaNO2, AcOH | Bicyclo[3.2.2]non-6-en-2-one | oup.com |
Development of More Efficient and Sustainable Synthetic Methodologies
While classic Diels-Alder reactions have been the traditional route to the this compound core, future research is increasingly focused on developing more efficient, sustainable, and enantioselective synthetic methods. mdpi.com This includes the use of organocatalysis, microwave-assisted synthesis, and tandem reaction sequences.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of this compound derivatives. For example, an unexpected Michael-aldol-Smiles rearrangement sequence has been developed for the preparation of 6-substituted bicyclo[2.2.2]oct-5-en-2-ones with high enantioselectivity. thieme-connect.com This approach highlights the potential for designing novel catalytic cycles that avoid the use of heavy metals and offer a greener alternative to traditional methods.
Microwave-assisted organic synthesis offers significant advantages in terms of reduced reaction times and improved yields. The application of microwave heating to tandem retro-Diels-Alder/Diels-Alder cycloadditions of o-quinol dimers has been shown to be an effective method for generating bicyclo[2.2.2]octenone frameworks. nih.gov Further exploration of microwave technology in the synthesis of this compound and its derivatives is expected to lead to more rapid and efficient synthetic protocols.
The development of cascade reactions, where multiple bond-forming events occur in a single operation, is another key area for improving synthetic efficiency. The rhodium-catalyzed intramolecular (3+2) dipolar cycloaddition of vinyl- and allenyl-substituted cyclopropanes represents an innovative strategy for the synthesis of bridged polycyclic systems, including those that can be elaborated from the this compound scaffold. escholarship.org
Advanced Applications of this compound in Materials Science
The rigid and well-defined three-dimensional structure of the bicyclo[2.2.2]octane framework, readily accessible from this compound, makes it an attractive building block for the design of novel materials with unique properties. While direct applications of this compound in materials science are still emerging, its role as a precursor to more complex structures is a significant area of future research.
One promising avenue is the synthesis of propellanes, which are molecules containing a C-C bond between two bridgehead atoms. deepdyve.com The bicyclo[2.2.2]octane skeleton can serve as a key structural motif in the synthesis of these highly strained and reactive molecules, which have potential applications in the development of high-energy materials and as precursors to novel polymers.
Furthermore, theoretical studies have proposed the synthesis of a novel polymer termed polytwistane, which is a structural extension of twistane, a D2-symmetric twist-boat conformer. uni-muenchen.de The synthesis of oligotwistanes, which are precursors to polytwistane, can involve Wagner-Meerwein rearrangements within the bicyclo[2.2.2]octane system, highlighting the potential for derivatives of this compound to serve as monomers or key intermediates in the creation of advanced polymeric materials. uni-muenchen.de
Computational Design and Prediction of this compound Reactivity
Computational chemistry is becoming an indispensable tool for understanding and predicting the reactivity of complex molecules like this compound. Density Functional Theory (DFT) and other quantum mechanical methods are being employed to gain deep insights into reaction mechanisms, transition states, and the factors that control selectivity.
Future research in this area will focus on several key aspects. Firstly, computational modeling will be used to predict the outcomes of novel photochemical and thermal rearrangements, guiding experimental efforts towards the synthesis of desired products. For example, DFT calculations have been used to understand the ease of 1,3-hydrogen migration in carbene insertion reactions involving the this compound skeleton. snnu.edu.cn
Secondly, computational studies will be crucial in elucidating the origins of regio- and diastereoselectivity in reactions such as Diels-Alder cycloadditions. nih.gov By modeling the transition states of competing reaction pathways, researchers can design substrates and catalysts that favor the formation of a single, desired stereoisomer.
Finally, computational methods will be employed to predict the properties of novel materials derived from this compound. This includes the calculation of electronic, optical, and mechanical properties of polymers and other advanced materials, thereby accelerating the design and discovery of new functional materials.
| Computational Method | Application Area | Predicted Properties/Outcomes |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction pathways, ease of rearrangements |
| Quantum Mechanical Calculations | Selectivity Prediction | Origins of regio- and diastereoselectivity in cycloadditions |
| Molecular Modeling | Materials Design | Electronic, optical, and mechanical properties of derived polymers |
Integration of this compound Scaffolds in Interdisciplinary Research
The versatility of the this compound scaffold makes it an ideal platform for interdisciplinary research, bridging the gap between synthetic chemistry, medicinal chemistry, and chemical biology. Its rigid framework allows for the precise spatial arrangement of functional groups, making it a valuable tool for the design of biologically active molecules and probes.
A significant area of future research will be the continued use of this compound as a key building block in the total synthesis of complex natural products. nih.govnsf.gov Many natural products with interesting biological activities possess polycyclic skeletons that can be efficiently constructed using rearrangements of the bicyclo[2.2.2]octenone core. acs.org
In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. For instance, a biological evaluation of a library of cycloadducts derived from a tandem retro-Diels-Alder/Diels-Alder reaction identified an inhibitor of activator protein-1 (AP-1), an oncogenic transcription factor. nih.gov This highlights the potential of using the bicyclo[2.2.2]octenone scaffold to develop novel drug candidates. Additionally, certain derivatives have been found to exhibit cooling properties, suggesting applications in the food and consumer product industries. google.comgoogle.com
Future interdisciplinary research will likely involve the development of this compound-based molecular probes to study biological processes, as well as the design of novel biomaterials incorporating this rigid scaffold.
Q & A
Q. What spectroscopic methods are standard for characterizing Bicyclo[2.2.2]oct-5-en-2-one and its derivatives?
Methodological Answer:
- Infrared (IR) spectroscopy is critical for identifying carbonyl stretching vibrations (e.g., 5.78 µm in hexane for the ketone group in this compound) .
- NMR spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly for distinguishing bridgehead protons and carbons in bicyclic systems.
- Mass spectrometry (e.g., EI-MS) confirms molecular weight and fragmentation patterns, as documented in the EPA/NIH Mass Spectral Database (Molecular Weight 122) .
Q. What synthetic routes are commonly used to prepare this compound, and what are their limitations?
Methodological Answer:
- Wittig reaction : A 20% yield was reported using phosphorane intermediates, with low efficiency attributed to competing side reactions .
- Diels-Alder reactions : Derivatives like 5,6-dibenzoyl-substituted bicyclo compounds are synthesized via cycloaddition between silyloxycyclohexadienes and dibenzoyl acetylene, followed by hydrolysis .
- Radical-mediated rearrangements : These methods require careful control of substituents (e.g., selenophenyl esters) to balance ring strain and radical stabilization .
Q. Table 1: Key Synthetic Routes and Yields
| Method | Yield | Key Challenges | Reference |
|---|---|---|---|
| Wittig reaction | 20% | Competing side reactions | |
| Diels-Alder cycloaddition | 40-60% | Steric hindrance from bulky substituents |
Advanced Research Questions
Q. How do electron-withdrawing substituents at bridgehead positions influence the photochemical reactivity of this compound derivatives?
Methodological Answer:
- Electronic effects : Electron-deficient groups (e.g., phenyl, isopropenyl) at bridgehead positions alter π-π* transitions, increasing photostability and favoring ketene formation during irradiation .
- Steric effects : Bulkier substituents (e.g., isopropenyl) reduce torsional strain in transition states, as observed in phototransformations of 7a and 7b derivatives .
- Experimental design : Use time-resolved spectroscopy to track intermediates and DFT calculations to model substituent effects on reaction pathways.
Q. How can contradictions in product ratios during radical-mediated rearrangements of bicyclo[2.2.2]octene derivatives be resolved?
Methodological Answer:
- Mechanistic analysis : Radical stability (e.g., through substituents like methyl groups) may override ring strain preferences. For example, bicyclo[3.2.1]octene products dominate when radical-stabilizing groups are present .
- Kinetic vs. thermodynamic control : Vary reaction temperature and monitor product ratios via GC-MS to distinguish pathways.
- Substituent tuning : Introduce electron-donating groups (e.g., OMe) to test their impact on cyclopropylcarbinyl radical rearrangements .
Q. What strategies optimize low yields in this compound synthesis?
Methodological Answer:
- Catalyst screening : Test Lewis acids (e.g., BF₃·OEt₂) to accelerate Diels-Alder reactions and reduce side products .
- Solvent effects : Use non-polar solvents (e.g., hexane) to minimize ketone enolization in Wittig reactions .
- Radical initiators : Optimize concentrations of AIBN or other initiators to enhance radical generation efficiency .
Data Analysis & Experimental Design
Q. How should researchers handle discrepancies in spectral data for bicyclo[2.2.2]octane derivatives?
Methodological Answer:
- Cross-validation : Compare IR, NMR, and mass spectra with literature benchmarks (e.g., IR peak at 5.78 µm for the ketone group ).
- Computational modeling : Use Gaussian or ORCA to simulate NMR chemical shifts and confirm assignments for bridgehead carbons .
- Crystallography : If available, single-crystal X-ray diffraction resolves ambiguities in stereochemistry .
Q. What frameworks guide hypothesis-driven research on bicyclo[2.2.2]octane systems?
Methodological Answer:
- FINER criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant. For example, investigating bridgehead substituent effects aligns with novelty and relevance in photochemistry .
- PICO framework : Structure questions around Population (e.g., bicyclo derivatives), Intervention (e.g., substituent modification), Comparison (e.g., electron-donor vs. acceptor groups), and Outcome (e.g., reaction yield/stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
